molecular formula C7H13NO3 B3246443 4,6-Dimethylmorpholine-2-carboxylic acid CAS No. 1782433-39-9

4,6-Dimethylmorpholine-2-carboxylic acid

Cat. No.: B3246443
CAS No.: 1782433-39-9
M. Wt: 159.18
InChI Key: IYZPBYMVNRKYGI-UHFFFAOYSA-N
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Description

4,6-Dimethylmorpholine-2-carboxylic acid (CAS 1782433-39-9) is a morpholine-carboxylic acid derivative with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds containing the carboxylic acid functional group are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules . Specifically, this compound can be used in amide coupling reactions, facilitated by reagents such as DMTMM, to form sterically hindered peptidomimetics and other complex structures . The morpholine core is a privileged structure in drug discovery, making this carboxylic acid derivative a valuable precursor for constructing potential pharmacologically active compounds. As a carboxylic acid, it can act as a solubilizer to modulate the lipophilicity and cell permeation of a molecule, or it can serve as a pharmacophore providing specific interactions with a biological target . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling information. This compound has a listed hazard statement of H302-H315-H319-H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,6-dimethylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZPBYMVNRKYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of 4,6 Dimethylmorpholine 2 Carboxylic Acid

Advanced Spectroscopic Characterization Methodologies

A multi-technique approach is essential for the unambiguous structural determination of 4,6-dimethylmorpholine-2-carboxylic acid. Each method offers unique insights into the molecular framework, from atomic connectivity to the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring, the N-methyl group, and the C-methyl group. The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum, often as a broad singlet around 10-12 ppm, due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring will be deshielded and appear at characteristic chemical shifts. The N-methyl protons would likely appear as a singlet, while the C-methyl protons would be a doublet due to coupling with the adjacent proton. The protons on the morpholine ring itself would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the range of 160-180 ppm. libretexts.org The carbons of the morpholine ring will appear in the aliphatic region, with those adjacent to the heteroatoms (oxygen and nitrogen) being shifted downfield. The N-methyl and C-methyl carbons will have characteristic shifts in the upfield region of the spectrum. The specific stereoisomer, such as (2S,6R)-4,6-dimethylmorpholine-2-carboxylic acid, would exhibit a unique set of chemical shifts corresponding to its defined configuration.

Predicted ¹H and ¹³C NMR Data for (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid (Note: The following data is predicted based on known chemical shift ranges for similar functional groups and has not been experimentally verified for this specific compound.)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
10.5 (br s, 1H)-COOH175.0C=O
4.1 (dd, 1H)H-275.0C-2
3.8 (m, 1H)H-668.0C-6
3.2 (m, 1H)H-3a55.0C-3
2.9 (m, 1H)H-3e53.0C-5
2.7 (m, 1H)H-5a45.0N-CH₃
2.5 (s, 3H)N-CH₃18.0C-CH₃
2.4 (m, 1H)H-5e
1.2 (d, 3H)C-CH₃

This interactive table provides predicted NMR data. Actual experimental values may vary.

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₇H₁₃NO₃, the expected molecular weight is approximately 159.18 g/mol . evitachem.com

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides a fingerprint of the molecule. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). youtube.commiamioh.edu Other fragmentations could arise from the cleavage of the morpholine ring, providing further structural clues. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition and helping to distinguish it from compounds with the same nominal mass. MS is also highly sensitive for the detection and identification of impurities.

Predicted Mass Spectrometry Fragmentation Data for this compound (Note: The following data is predicted based on common fragmentation patterns for carboxylic acids and has not been experimentally verified for this specific compound.)

m/z (Predicted) Proposed Fragment Fragmentation Pathway
159[C₇H₁₃NO₃]⁺Molecular Ion (M⁺)
142[C₇H₁₂NO₂]⁺Loss of -OH
114[C₆H₁₂NO]⁺Loss of -COOH
100[C₅H₁₀NO]⁺Ring Cleavage
86[C₄H₈NO]⁺Ring Cleavage
57[C₃H₅O]⁺Further Fragmentation

This interactive table outlines potential mass spectrometry fragments. The relative abundance of these fragments would depend on the ionization technique used.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a characteristic fingerprint that is highly specific to the compound's structure and functional groups.

For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. libretexts.org This broadness is due to hydrogen bonding. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹), C-O-C stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹), and C-N stretching of the tertiary amine (around 1250 cm⁻¹). researchgate.netnih.gov

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately strong signal. The symmetric vibrations of the morpholine ring and the C-C and C-N bonds are often more prominent in the Raman spectrum than in the IR. scielo.org.mxsigmaaldrich.com

Predicted Vibrational Spectroscopy Data for this compound (Note: The following data is predicted based on characteristic group frequencies and has not been experimentally verified for this specific compound.)

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)Weak
C-H Stretch (Aliphatic)2980-28502980-2850
C=O Stretch (Carboxylic Acid)1730-1700 (strong)1730-1700 (moderate)
C-O-C Stretch (Ether)1120-1080 (strong)Moderate
C-N Stretch (Tertiary Amine)1260-1200 (moderate)Strong
Ring VibrationsVarious in fingerprint regionVarious in fingerprint region

This interactive table summarizes the expected vibrational frequencies. The exact positions and intensities can be influenced by the physical state of the sample.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of this compound, it would be possible to obtain detailed information on bond lengths, bond angles, and the conformation of the morpholine ring (e.g., chair or boat). Furthermore, it would unambiguously establish the relative stereochemistry of the methyl and carboxylic acid substituents. For a chiral compound like (2S,6R)-4,6-dimethylmorpholine-2-carboxylic acid, X-ray crystallography can also determine the absolute configuration. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. ebi.ac.ukmdpi.com

Hypothetical X-ray Crystallography Data for this compound (Note: The following data is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction experiment.)

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)820.1
Z (molecules/unit cell)4

This interactive table presents example crystallographic data. Actual values would be obtained from single-crystal X-ray diffraction analysis.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

For chiral molecules such as the (2S,6R) and (2R,6S) enantiomers of this compound, chiroptical techniques are indispensable for confirming the absolute configuration and assessing enantiomeric purity.

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic physical property for a given enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). One enantiomer will rotate light in a positive (dextrorotatory, +) direction, while its mirror image will rotate light by an equal amount in the negative (levorotatory, -) direction. A racemic mixture (50:50 of both enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. It provides more detailed stereochemical information than optical rotation, as the sign and intensity of the CD signals (known as Cotton effects) are sensitive to the spatial arrangement of chromophores within the chiral molecule. For this compound, the carbonyl group of the carboxylic acid would act as a chromophore, and its CD spectrum would be characteristic of its specific stereochemical environment. Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, which can then be compared to the experimental spectrum for confirmation. sigmaaldrich.com

Chromatographic Techniques for Separation and Purity Analysis

The presence of chiral centers at the C2, C4, and C6 positions of this compound results in the existence of multiple stereoisomers. Chiral chromatography is the definitive method for separating enantiomers, which have identical physical properties in an achiral environment. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful tool for the analytical and preparative separation of enantiomers of a wide range of compounds, including carboxylic acids and amino acids. sielc.comijpsdronline.comsigmaaldrich.comresearchgate.net For a polar compound like this compound, several types of chiral stationary phases could be employed. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown broad applicability for the separation of chiral carboxylic acids. ijpsdronline.comsigmaaldrich.com Another approach involves the use of macrocyclic antibiotic, protein-based, or ion-exchange type CSPs. researchgate.netnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention. The mobile phase composition, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best resolution. sigmaaldrich.comresearchgate.net Additives such as acids or bases can be used to control the ionization state of the analyte and the stationary phase, which is crucial for achieving good peak shape and separation. nih.gov

Illustrative HPLC Enantiomer Separation Parameters

Parameter Typical Value/Condition
Column Chiral Polysaccharide-based (e.g., Chiralpak® AD-H)
Mobile Phase Acetonitrile/Water/Trifluoroacetic Acid (e.g., 80/20/0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry (MS)

| Expected Outcome | Baseline separation of the enantiomeric pairs |

Chiral Gas Chromatography (GC):

Chiral Gas Chromatography is another established technique for the separation of enantiomers, particularly for volatile compounds. researchgate.netnih.gov For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability. researchgate.netnih.gov Common derivatization strategies for amino acids involve esterification of the carboxylic acid group and acylation of the amino group. nih.gov

Once derivatized, the enantiomers can be separated on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.govresearchgate.netmdpi.com The separation principle is similar to chiral HPLC, relying on the differential interaction between the enantiomers and the chiral stationary phase. The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation. researchgate.net

Illustrative GC Enantiomer Separation Parameters (for a derivatized analyte)

Parameter Typical Value/Condition
Derivatization Esterification (e.g., with isopropanol) followed by acylation (e.g., with trifluoroacetic anhydride)
Column Cyclodextrin-based chiral capillary column (e.g., Chirasil-Val)
Carrier Gas Helium or Hydrogen
Temperature Program e.g., Start at 100 °C, ramp to 180 °C at 2 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

| Expected Outcome | Separation of the derivatized enantiomers with high resolution |

Following the successful development of an analytical separation method, preparative chromatography can be employed to isolate larger quantities of a specific stereoisomer of this compound for further studies. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common technique for this purpose, essentially being a scaled-up version of analytical HPLC. mdpi.com

In preparative HPLC, larger columns with greater stationary phase capacity are used, and higher flow rates are employed to process larger sample volumes. The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired purity of the collected fractions. mdpi.com The mobile phase composition is often similar to the one optimized in the analytical scale, although some adjustments may be necessary to improve sample solubility and recovery. mdpi.com Fractions corresponding to the target compound's peak are collected, and the solvent is subsequently removed to yield the purified substance.

Illustrative Preparative HPLC Parameters for Isolation

Parameter Typical Value/Condition
Column Preparative C18 or appropriate chiral column (e.g., 20 mm x 250 mm)
Mobile Phase Optimized based on analytical separation (e.g., Acetonitrile/Water with a modifier)
Flow Rate 10-50 mL/min
Sample Loading Dependent on column capacity and separation resolution
Detection UV at a suitable wavelength
Fraction Collection Triggered by detector signal corresponding to the target peak

| Post-processing | Evaporation of solvent to obtain the pure compound |

Theoretical and Computational Investigations of 4,6 Dimethylmorpholine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. For 4,6-Dimethylmorpholine-2-carboxylic acid, these methods can predict its behavior in chemical reactions and its interactions with other molecules.

Density Functional Theory (DFT) and Hartree-Fock (HF) Applications

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used methods in computational chemistry for predicting the electronic structure of molecules. researchgate.net DFT methods, such as B3LYP, are known for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. researchgate.netreddit.com The HF method, while being a more fundamental ab initio approach, often serves as a starting point for more advanced calculations. reddit.com

For a molecule like this compound, these calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and to calculate various electronic properties. researchgate.netresearchgate.net These properties include total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative Calculated Electronic Properties

Property Calculated Value Unit
Total Energy Data not available Hartrees
Dipole Moment Data not available Debye

Note: Specific calculated values for this compound are not publicly available and would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.comresearchgate.netnumberanalytics.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicating regions of low electron density (electropositive, susceptible to nucleophilic attack). researchgate.netmdpi.com

For this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the morpholine (B109124) ring's oxygen, indicating these as primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a high positive potential (blue), marking it as a site for nucleophilic attack. rsc.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.orgslideshare.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.net

Analysis of the HOMO and LUMO for this compound would reveal the distribution of these orbitals across the molecule, pinpointing the most probable locations for electron donation and acceptance during a chemical reaction. imperial.ac.uk

Table 2: Representative Frontier Molecular Orbital Data

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Note: Specific energy values for the frontier orbitals of this compound are not publicly available.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape or conformation of a molecule is critical to its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.govbiomedres.us For a flexible molecule like this compound, which contains a six-membered morpholine ring, several chair and boat conformations are possible.

Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space to locate the global energy minimum and other low-energy conformers. nih.gov These studies would involve rotating the substituents and analyzing the puckering of the morpholine ring to determine the most stable three-dimensional arrangement of the atoms.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govrjeid.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes such as conformational changes, solvent effects, and interactions with other molecules. mdpi.comnih.gov

An MD simulation of this compound, typically in a solvent like water, would provide insights into its flexibility, the stability of its different conformations, and how it interacts with its environment at an atomic level. mdpi.com This information is invaluable for understanding its behavior in a biological or chemical system.

Computational Predictions of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. researchgate.net For this compound, DFT calculations can be used to predict its vibrational frequencies (Infrared and Raman spectra) and its Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). academicjournals.org

The calculated spectra can aid in the interpretation of experimental spectra and provide a more detailed understanding of the molecule's structure and bonding. academicjournals.org Discrepancies between calculated and experimental spectra can also point to specific intermolecular interactions, such as hydrogen bonding.

Chemical Reactivity and Derivatization Studies of 4,6 Dimethylmorpholine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations, including esterification, amidation, and reduction. Its reactivity is influenced by the adjacent N-methylmorpholine ring.

Esterification Reactions and Their Applications

The conversion of the carboxylic acid in 4,6-Dimethylmorpholine-2-carboxylic acid to an ester is a fundamental transformation. Standard esterification methods are expected to be effective, though reaction conditions may need optimization due to the steric hindrance from the substituted morpholine (B109124) ring.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol (like methanol (B129727) or ethanol) under acidic catalysis (e.g., H₂SO₄ or HCl). masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion typically requires removing the water formed as a byproduct or using the alcohol as the solvent. masterorganicchemistry.com

Alkylation of Carboxylate Salts: An alternative route involves deprotonating the carboxylic acid with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This salt can then act as a nucleophile, reacting with an alkyl halide (like methyl iodide or ethyl bromide) via an SN2 reaction to yield the ester. This method is particularly useful for preparing esters when the alcohol is precious or the reaction conditions need to be mild.

Coupling Agent-Mediated Esterification: For more hindered alcohols or under milder, non-acidic conditions, coupling reagents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation at room temperature. organic-chemistry.org Other modern coupling agents such as TBTU, TATU, or COMU are also effective for esterifying carboxylic acids, including N-methylated amino acids. organic-chemistry.org

Table 1: Predicted Esterification Reactions

Reactants Reagents/Conditions Predicted Product
This compound + Methanol H₂SO₄ (catalyst), Reflux Methyl 4,6-dimethylmorpholine-2-carboxylate
This compound + Benzyl (B1604629) bromide K₂CO₃, DMF Benzyl 4,6-dimethylmorpholine-2-carboxylate

The resulting esters are valuable intermediates in medicinal chemistry, serving as protected forms of the carboxylic acid or as precursors for further derivatization.

Amidation Reactions and Peptide Coupling

The formation of an amide bond by reacting the carboxylic acid with an amine is one of the most crucial reactions in synthetic organic chemistry, particularly for building peptide-like structures. Due to the presence of the N-methyl group, this compound is considered an N-alkylated amino acid, which can present challenges in coupling reactions, such as slower reaction rates and increased risk of racemization. merckmillipore.comluxembourg-bio.com

Direct condensation of the carboxylic acid with an amine by heating is generally inefficient and requires harsh conditions. libretexts.org Therefore, the carboxylic acid must first be "activated." This is achieved using peptide coupling reagents. luxembourg-bio.com

Common coupling reagents include:

Carbodiimides: Reagents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. organic-chemistry.org Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included to suppress side reactions and reduce racemization.

Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and widely used for difficult couplings, including those involving N-methylated amino acids. merckmillipore.com They react with the carboxylic acid to form an activated ester in situ, which rapidly reacts with the amine. The choice of base, such as diisopropylethylamine (DIPEA), is crucial to the success of these reactions. merckmillipore.com

The synthesis of amides from N-methylated amino acids often requires careful optimization of coupling agents and reaction times to achieve high yields and maintain stereochemical integrity. merckmillipore.com

Reduction and Oxidation Pathways

Reduction: The carboxylic acid functional group is resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for reducing carboxylic acids. It will reduce the carboxyl group to a primary alcohol, yielding (4,6-dimethylmorpholin-2-yl)methanol. The reaction typically proceeds in an ethereal solvent like THF, followed by an aqueous workup. libretexts.orgyoutube.com It is important to note that NaBH₄ is generally not strong enough to reduce carboxylic acids. libretexts.org

Borane (B79455) (BH₃): Borane complexes, such as BH₃·THF, are also effective for reducing carboxylic acids to primary alcohols. acs.org A key advantage of borane is its chemoselectivity; it will reduce carboxylic acids in the presence of many other functional groups, including esters and amides. acs.org

Partial reduction of the carboxylic acid to an aldehyde is generally not feasible with these reagents as the intermediate aldehyde is more reactive than the starting acid and is immediately reduced further. libretexts.org

Oxidation: The carboxylic acid group is at a high oxidation state. Further oxidation typically leads to the loss of the carboxyl group as carbon dioxide (decarboxylation). For α-amino acids, oxidative decarboxylation can be achieved using reagents like ninhydrin, though this is more common for primary amino acids. libretexts.org The stability of the morpholine ring under various oxidative conditions would need to be considered for any specific transformation.

Reactions of the Morpholine Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine, as it is part of the morpholine ring and is also N-methylated. This structural feature dictates its reactivity.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom in this compound already bears three alkyl substituents (two from the morpholine ring and one methyl group). Therefore, it cannot undergo further standard N-alkylation or N-acylation reactions that require an N-H bond.

However, it can react with highly reactive alkylating agents, such as methyl iodide or benzyl bromide, to form a quaternary ammonium (B1175870) salt . This reaction involves the nitrogen's lone pair of electrons acting as a nucleophile to attack the electrophilic carbon of the alkyl halide.

Table 2: Predicted Quaternization Reaction

Reactant Reagent Predicted Product

This quaternization would significantly alter the molecule's physical properties, such as its solubility and electronic character.

Formation of Salts and Zwitterions

Like other amino acids, this compound contains both a basic group (the tertiary morpholine nitrogen) and an acidic group (the carboxylic acid). This allows it to exist in different ionic forms depending on the pH of the solution. aqion.de

Zwitterion (Inner Salt): In the solid state and in solutions near neutral pH, the molecule is expected to exist predominantly as a zwitterion. aqion.dewikipedia.org In this form, the acidic proton from the carboxyl group (-COOH) is transferred to the basic nitrogen atom. However, since the nitrogen is already tertiary, it cannot accept a proton in the same way a primary or secondary amine can. Instead, the molecule exists as a balance of the carboxylate anion and the protonated form of any available basic site. Given the N-methyl group, the molecule is a tertiary amino acid. The zwitterion is a neutral molecule with both a positive and a negative formal charge. libretexts.orgwikipedia.org

The exact pH at which these different forms exist is determined by the pKa values of the carboxylic acid and the conjugate acid of the morpholine nitrogen.

Table of Compounds

Compound Name
This compound
Methanol
Ethanol
Methyl 4,6-dimethylmorpholine-2-carboxylate
Benzyl bromide
Benzyl 4,6-dimethylmorpholine-2-carboxylate
tert-Butanol
tert-Butyl 4,6-dimethylmorpholine-2-carboxylate
(4,6-Dimethylmorpholin-2-yl)methanol
Methyl Iodide
2-Carboxy-4,4,6-trimethylmorpholin-4-ium iodide
Sodium 4,6-dimethylmorpholine-2-carboxylate
4-Dimethylaminopyridine
Dicyclohexylcarbodiimide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
1-Hydroxybenzotriazole
Diisopropylethylamine
Lithium Aluminum Hydride
Borane
Sodium hydroxide
Sulfuric acid
Hydrochloric acid
Potassium carbonate
N,N-Dimethylformamide
Dichloromethane

Modifications at the Methyl Substituents and Ring System

The chemical modification of the this compound scaffold offers theoretical pathways to a diverse range of derivatives. These modifications can be broadly categorized into transformations involving the stereocenters of the ring and the interconversion of functional groups present on the morpholine core. Such studies are fundamental in medicinal chemistry for establishing structure-activity relationships. nih.gov

Stereochemical Transformations and Epimerization

The stereochemistry of substituted morpholines is crucial for their biological activity and interaction with molecular targets. The compound this compound possesses multiple chiral centers, making stereochemical transformations such as epimerization a key area of potential study.

Detailed Research Findings: While no studies specifically document the epimerization of this compound, research on related substituted morpholines demonstrates that such transformations are feasible. For instance, visible light-mediated photocatalysis has been shown to effectively epimerize substituted morpholines to their more thermodynamically stable isomers. enamine.net This method often proceeds through a reversible hydrogen atom transfer (HAT) pathway, which could theoretically be applied to interconvert diastereomers of this compound. enamine.net

Synthetic routes to substituted morpholines often yield a specific stereoisomer. For example, the coupling of amino alcohols with α-chloroacyl chlorides followed by base-induced cyclization typically affords the syn morpholinone, which can then be reduced to the syn morpholine. enamine.net A post-synthetic method like photocatalytic epimerization provides a strategic advantage by allowing access to the corresponding, and often less synthetically accessible, anti isomers. enamine.net

Table 1: Potential Stereochemical Transformations

Transformation Reagents/Conditions (Hypothetical) Expected Outcome
Epimerization at C-6 Photocatalyst (e.g., thiyl radical precursor), Visible Light Interconversion of cis/trans isomers relative to the C-2 carboxyl group.

Functional Group Interconversions at the Ring

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, enabling the conversion of one functional group into another. rsc.org For this compound, the primary sites for such modifications, beyond the carboxylic acid, are the N-methyl group and the morpholine ring itself.

Detailed Research Findings: Specific FGI studies on this compound are not available. However, general reactions on the morpholine ring are well-documented. The secondary amine in a parent morpholine can be N-alkylated or N-acylated. In the case of the N-methylated target compound, demethylation could be a potential first step to allow for further derivatization at the nitrogen atom.

The ether linkage within the morpholine ring is generally stable, but ring-opening reactions can be induced under harsh conditions. More synthetically useful would be modifications of the substituents. While the methyl groups at C-4 and C-6 are relatively unreactive, advanced C-H activation methodologies could potentially allow for their functionalization, although such reactions would likely face significant challenges regarding selectivity.

Formation of Conjugates and Pro-moieties for Research Probes

The carboxylic acid group is a versatile handle for derivatization, allowing the molecule to be conjugated to other chemical entities to create research tools or pro-moieties designed to improve physicochemical properties.

Detailed Research Findings: There is no specific literature describing the formation of conjugates from this compound. However, the chemistry for such transformations is well-established for carboxylic acids in general. The most common strategy is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group. rsc.org

This approach could be used to attach a variety of moieties, for example:

Fluorophores: Creating fluorescent probes to study cellular uptake or target localization. Morpholine-functionalized fluorescent probes have been developed for sensing pH. nih.gov

Biopolymers: Conjugation to peptides or proteins, a field known as bioconjugation, can be used to direct the molecule to a specific biological target.

Lipophilic groups: Esterification or amidation with fatty acids or other lipophilic molecules can create pro-moieties (or prodrugs) with enhanced membrane permeability.

Common coupling reagents used for amide bond formation are listed in the table below. The choice of reagent depends on the specific substrates and desired reaction conditions.

Table 2: Common Coupling Reagents for Amide Bond Formation from Carboxylic Acids

Reagent Class Examples Typical Conditions
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Room temperature, often with an additive like HOBt (Hydroxybenzotriazole)
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Room temperature, requires a non-nucleophilic base (e.g., DIPEA)

Another potential strategy for forming conjugates is through decarboxylative coupling. Photoredox catalysis can be used for the decarboxylative alkylation of α-amino acids, allowing the formation of a new carbon-carbon bond at the position of the former carboxylic acid group. This could theoretically be applied to this compound to link it to Michael acceptors, providing a fundamentally different linkage compared to traditional amide or ester bonds.

Strategic Applications in Organic Synthesis and Materials Science Research

4,6-Dimethylmorpholine-2-carboxylic acid as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it an attractive starting point for the synthesis of more elaborate molecules. Its morpholine (B109124) core, substituted with methyl groups at the 2 and 6 positions, provides a well-defined three-dimensional scaffold that can be strategically incorporated into a variety of molecular designs.

Incorporation into Complex Molecular Architectures

The defined stereochemistry of this compound is crucial for its use as a chiral building block. This allows for the predictable construction of complex molecules where the spatial orientation of atoms is critical for function. While specific examples detailing the incorporation of this exact carboxylic acid are not extensively documented in readily available literature, the broader class of chiral morpholine derivatives is widely utilized in medicinal chemistry. These scaffolds are valued for improving the pharmacokinetic properties of drug candidates. The principle of using such chiral fragments is to build upon a pre-existing stereocenter to generate new, complex, and stereochemically pure compounds. For instance, the related compound, (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile, is noted for its application as a chiral building block in the synthesis of intricate molecular structures. This highlights the general strategy of employing substituted morpholines to access novel chemical entities.

Role in the Synthesis of Natural Products and Analogs

The synthesis of natural products and their analogs often relies on the use of chiral pool starting materials to establish key stereocenters. Chiral morpholine derivatives, in a broader sense, serve as important synthons in this context. While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, the synthesis of morpholinone derivatives has been described as a key step in creating complex chiral molecules, such as isoquinoline (B145761) alkaloids. nih.gov This approach involves using a chiral auxiliary to direct the formation of a morpholine-like intermediate, which is then carried forward to the final natural product analog. nih.gov This underscores the potential of this compound to serve a similar role as a pre-formed, stereochemically rich fragment for the efficient construction of biologically relevant molecules.

Development of Scaffold-Based Libraries

In modern drug discovery, the concept of scaffold-based libraries allows for the systematic exploration of chemical space around a core molecular structure. Morpholine and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry due to their frequent appearance in bioactive compounds and their favorable properties. nih.govnih.govresearchgate.net The synthesis of libraries based on such scaffolds is a key strategy for identifying new lead compounds. nih.gov While a specific library built from this compound is not detailed in the literature, the general methodology involves functionalizing the core structure at its reactive sites—the carboxylic acid and the secondary amine—to generate a diverse set of related molecules. This approach enables the rapid generation of novel compounds for biological screening.

Application as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a temporary addition to a molecule that directs the stereochemical outcome of a subsequent reaction. The inherent chirality of this compound makes it a candidate for such applications, capable of influencing the formation of new stereocenters with high selectivity.

Inducing Stereoselectivity in Carbon-Carbon Bond Formations

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry during carbon-carbon bond formation. williams.edunih.gov Amides derived from chiral amines, for example, can undergo diastereoselective alkylation reactions. nih.gov In this context, the carboxylic acid of this compound could be converted to an amide. The rigid, chair-like conformation of the morpholine ring and the steric hindrance provided by the methyl groups would then create a chiral environment, forcing an incoming electrophile to approach from a specific face of the enolate, thereby leading to the formation of one diastereomer in preference to the other. Although specific research detailing this application for this compound is limited, the principle is well-established with other chiral auxiliaries like pseudoephenamine and oxazolidinones. williams.edunih.gov

Table 1: Diastereoselective Alkylation using Chiral Auxiliaries (General Examples) This table illustrates the concept with commonly used auxiliaries, as specific data for this compound is not available.

Chiral Auxiliary Substrate Reaction Diastereomeric Ratio (dr)
Pseudoephedrine Propionamide Alkylation with Benzyl (B1604629) Bromide >99:1

Chiral Catalyst or Ligand Precursor Development

Chiral morpholine derivatives are valuable precursors for the development of organocatalysts and ligands for metal-catalyzed asymmetric reactions. The nitrogen atom within the morpholine ring can act as a Lewis base or coordinate to a metal center. The carboxylic acid function provides a handle for further modification or can participate directly in the catalytic cycle. Recent studies have shown that new organocatalysts belonging to the class of β-morpholine amino acids are highly efficient in promoting 1,4-addition reactions between aldehydes and nitroolefins. These catalysts, which share structural similarities with this compound, demonstrate excellent yields and stereoselectivities. The presence of the carboxylic acid group is often crucial for the catalytic activity. While this compound itself has not been explicitly named as a catalyst in these studies, its structure fits the profile of a promising candidate for the development of new chiral catalysts.

Development of Functional Materials and Polymers

While direct research detailing the incorporation of this compound into functional materials and polymers is limited, the bifunctional nature of the molecule—possessing both a reactive carboxylic acid group and a structurally significant morpholine ring—makes it a candidate for such applications. Carboxylic acid-terminated polymers, for example, are a class of materials known for their utility in biomedical applications, including in the formation of nanoparticles. grahamchemical.com

Role in Specialty Chemical Production

Specialty chemicals are compounds produced for specific applications and are often synthesized from unique molecular building blocks. Morpholine derivatives are recognized for their role in creating complex molecules for various industries. nih.gov A closely related compound, (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile, is noted for its use as a chiral building block in the synthesis of specialty chemicals and materials, including polymers and agrochemicals. nih.gov This suggests that this compound could similarly serve as a valuable intermediate. The corresponding amide, (2R,6S)-2,6-dimethylmorpholine-4-carboxamide, has been investigated for potential biological activities, and its synthesis can proceed from the parent carboxylic acid, highlighting the role of the acid as a key precursor. smolecule.com

Surface Modification and Nanomaterial Functionalization (as a carboxylic acid derivative)

The carboxylic acid group is exceptionally useful for the functionalization of surfaces and nanomaterials. This functional group can be used to coat nanoparticles, rendering them water-soluble and providing a reactive handle for further modification. imagionbiosystems.com The primary utility of the carboxylic acid moiety lies in its ability to covalently bond with amine groups, which are commonly found in biological molecules like proteins and peptides. imagionbiosystems.com This conjugation is a cornerstone of creating advanced nanomaterials for biomedical applications, such as targeted drug delivery and biosensors.

Carboxylic acid-functionalized nanoparticles exhibit a negative zeta potential, which contributes to their stability in buffer solutions across a range of pH levels. imagionbiosystems.com This surface functionalization is a critical step in preserving the properties of both the nanoparticle core and the attached biological molecule, preventing agglomeration and ensuring biocompatibility. While specific studies employing this compound for this purpose are not prominent, the presence of the carboxylic acid group makes it inherently suitable for these surface modification techniques. imagionbiosystems.com

Investigation of Biological Interactions at the Molecular and Cellular Level Excluding Clinical Data

Enzyme Inhibition and Receptor Binding Studies (In Vitro/Cell-Based)

The morpholine (B109124) scaffold is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical properties and its role in the activity of numerous approved drugs. enamine.netnih.gov The inclusion of a carboxylic acid group and methyl substitutions on the morpholine ring of 4,6-Dimethylmorpholine-2-carboxylic acid suggests specific interactions with biological targets.

Target Identification and Mechanistic Elucidation

Based on studies of analogous morpholine-containing molecules, this compound is a candidate for inhibiting various enzymes. For instance, derivatives of 2-morpholinobenzoic acid have demonstrated potent inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). nih.govrsc.org The morpholinyl nitrogen was found to be crucial for this inhibitory activity. nih.gov Similarly, morpholine-containing compounds have been identified as inhibitors of Ubiquitin-Specific Protease 1 (USP1), a key regulator in DNA damage repair pathways. acs.org In one study, a morpholine-based inhibitor, 38-P2, was characterized as a selective, reversible, and noncompetitive inhibitor of USP1. acs.org

Furthermore, N-methylmorpholine-substituted benzimidazolium salts have shown potential as α-glucosidase inhibitors, with molecular docking studies suggesting interactions with key aspartate residues in the enzyme's active site. mdpi.com Given the structural elements of this compound, it is plausible that it could engage with the active sites of such enzymes through a combination of hydrogen bonding via the carboxylic acid and hydrophobic interactions from the dimethyl groups. The N-methyl group could also play a significant role in binding and selectivity.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies on various morpholine derivatives have highlighted the importance of specific structural features for biological activity. researchgate.netnih.gov For morpholine-based inhibitors, the substitution pattern on the morpholine ring and any attached aromatic systems significantly influences potency and selectivity. nih.govnih.gov

In the context of 2-morpholinobenzoic acid analogs, a 2,5-substitution pattern between the morpholine and an N-benzyl group was found to be optimal for PC-PLC inhibition, with alterations to a 2,4-relationship leading to a decrease in inhibitory activity. nih.gov The presence of a carboxylic acid moiety was also shown to be a strong determinant of inhibitory activity against PC-PLC. nih.gov

For dual serotonin (B10506) and noradrenaline reuptake inhibitors based on a 2-[(phenoxy)(phenyl)methyl]morpholine scaffold, both stereochemistry and aryl ring substitution were critical for activity. nih.gov This underscores the importance of the spatial arrangement of substituents on the morpholine ring. In the case of this compound, the relative stereochemistry of the methyl groups at positions 4 and 6, and the carboxylic acid at position 2, would be expected to be a major determinant of its biological activity and target selectivity.

The N-methyl group in this compound is also a key feature. Studies on 2-morpholinobenzoic acid derivatives showed that benzylic N-methylation led to the most biologically active compounds. rsc.org This suggests that the N-methyl group on the morpholine ring of the target compound could enhance its interaction with biological targets.

Table 1: SAR Insights from Morpholine Analogs

Structural Feature Observed Effect on Activity in Analogs Potential Implication for this compound Reference(s)
Morpholine Nitrogen Essential for inhibitory activity against PC-PLC. The nitrogen atom is likely a key pharmacophoric feature. nih.gov
Carboxylic Acid Group Often crucial for potent enzyme inhibition. The carboxylic acid is expected to be a primary binding motif. nih.govucc.ie
Ring Substitution Pattern Altering substitution patterns significantly impacts potency. The specific 2,4,6-substitution pattern will define its target profile. nih.gov
Stereochemistry A critical determinant of inhibitor selectivity and potency. The specific stereoisomer will likely exhibit distinct biological activity. nih.gov
N-Alkylation N-methylation can enhance biological activity. The N-methyl group may increase potency and/or selectivity. rsc.org

| Methyl Groups | Can provide hydrophobic interactions and influence conformation. | The dimethyl substitution will affect binding affinity and lipophilicity. | mdpi.com |

Cell-Based Assays for Pathway Modulation

The potential of this compound to modulate cellular pathways can be inferred from the activities of other substituted morpholines in cell-based assays.

Cellular Uptake and Distribution (In Vitro)

The physicochemical properties of morpholine derivatives, such as their balance of lipophilicity and hydrophilicity, generally allow for good cell permeability. nih.gov The presence of both a lipophilic dimethyl-substituted morpholine ring and a polar carboxylic acid group in this compound suggests it would have the potential for cellular uptake. However, the ionization state of the carboxylic acid at physiological pH could influence its ability to cross cell membranes. Specific in vitro studies using cell lines such as MCF-7 or HCT116, which have been used to evaluate other morpholine derivatives, would be necessary to determine the precise uptake and distribution characteristics of this compound. nih.govnih.gov

Modulation of Specific Biological Pathways (e.g., metabolic, signaling)

Morpholine-containing compounds have been shown to modulate a variety of cellular pathways. For example, a morpholine derivative, MESA, was found to induce ferroptosis in tumor cells by targeting the NRF2 signaling pathway. jst.go.jp Another study on morpholine-substituted tetrahydroquinoline derivatives identified a potent mTOR inhibitor that induced apoptosis in cancer cell lines. mdpi.com This compound, 10e, caused cell cycle arrest and was particularly effective against lung cancer cells. mdpi.com

Furthermore, pyrimidine-morpholine hybrids have been shown to induce apoptosis and cell cycle arrest in breast and colon cancer cell lines. nih.gov Given these findings, it is conceivable that this compound could modulate signaling pathways involved in cell growth, proliferation, and death, such as the PI3K/Akt/mTOR pathway or pathways related to oxidative stress. The specific effects would depend on its primary cellular target(s).

Table 2: Potential Cellular Activities Based on Analog Studies

Cellular Activity Analog Compound Class Target Pathway/Effect Potential for this compound Reference(s)
Antiproliferative Activity 2-Morpholinobenzoic acid derivatives Inhibition of cancer cell proliferation (MDA-MB-231, HCT116) Possible antiproliferative effects. nih.govrsc.org
Induction of Apoptosis Morpholine-substituted tetrahydroquinolines mTOR inhibition, induction of apoptosis in A549 cells. Potential to induce apoptosis in susceptible cell lines. mdpi.com
Cell Cycle Arrest Pyrimidine-morpholine hybrids G2/M phase arrest in MCF-7 cells. Potential to modulate the cell cycle. nih.gov
Induction of Ferroptosis N-(4-morpholinomethylene)ethanesulfonamide (MESA) Targeting NRF2 to induce ferroptosis. Could potentially influence cellular redox homeostasis. jst.go.jp

| DNA Damage Repair Inhibition | Morpholine-containing USP1 inhibitors | Inhibition of USP1, activation of DDR pathway. | Potential to sensitize cells to DNA damaging agents. | acs.org |

Rational Design of Bioisosteric Analogs for Research Probes

The carboxylic acid group is a common pharmacophore but can sometimes lead to poor pharmacokinetic properties. ucc.ieresearchgate.net Bioisosteric replacement is a common strategy in medicinal chemistry to overcome such limitations. tcichemicals.com For this compound, the carboxylic acid could be replaced with various bioisosteres to create novel research probes with potentially improved properties.

Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. researchgate.net The choice of bioisostere can significantly alter the acidity, lipophilicity, and metabolic stability of the parent compound. ucc.ie For instance, replacing a carboxylic acid with a tetrazole ring is a well-established strategy in drug design. researchgate.net

The rational design of fluorescent probes is another avenue for creating valuable research tools. rsc.orgrsc.org By conjugating a fluorescent dye to a bioisosteric analog of this compound, it would be possible to visualize its interactions with cellular targets and track its distribution within cells. nih.govnih.gov The design of such probes requires careful consideration of how the fluorophore might affect the binding of the morpholine scaffold to its target. biorxiv.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Morpholinobenzoic acid
2-[(phenoxy)(phenyl)methyl]morpholine
N-methylmorpholine
Benzimidazole
Tetrazole
Hydroxamic acid
Sulfonamide
N-(4-morpholinomethylene)ethanesulfonamide (MESA)
Tetrahydroquinoline

Carboxylic Acid Bioisosteres in Medicinal Chemistry Research

No research studies were identified that investigate or mention this compound as a carboxylic acid bioisostere. The existing literature on carboxylic acid bioisosteres focuses on other molecular scaffolds and does not include this specific compound in its analysis.

Antimicrobial and Antifungal Research Potential (In Vitro/Cell-Based)

No in vitro or cell-based studies detailing the antimicrobial or antifungal activity of this compound could be located. Research in this area has been conducted on various other carboxylic acid derivatives, but data specific to this compound is not present in the reviewed sources.

Due to the absence of specific data for "this compound" in the requested research areas, the generation of an article with detailed findings and data tables is not possible at this time.

Future Perspectives and Emerging Research Directions for 4,6 Dimethylmorpholine 2 Carboxylic Acid

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and the growing need for sustainable and highly efficient chemical processes. Within this context, 4,6-Dimethylmorpholine-2-carboxylic acid and its related morpholine-based scaffolds are poised to garner significant attention. Their unique structural and chemical properties make them promising candidates for a variety of applications. This article explores the future perspectives and emerging research directions for this compound, focusing on the integration of computational methods, advanced catalyst design, stereochemical control, and expanded applications in chemical biology.

Q & A

Basic Question: What are the recommended safety protocols for handling 4,6-dimethylmorpholine-2-carboxylic acid in laboratory settings?

Methodological Answer:
Due to its acute toxicity (oral, dermal, and inhalation; Category 4 per EU-GHS/CLP), adhere to the following:

  • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
  • Store in a cool, dry, ventilated area, segregated from incompatible substances.
  • Emergency procedures: Immediate decontamination with water for skin/eye contact; seek medical attention if inhaled or ingested .
  • Toxicity data gaps necessitate treating the compound as a high-risk material until further studies validate its safety profile .

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Start with a morpholine core functionalized with methyl groups at positions 4 and 6. Use reductive amination or cyclization reactions with ketones/aldehydes.
  • Step 2: Introduce the carboxylic acid group via oxidation of a hydroxymethyl intermediate (e.g., using KMnO₄ in acidic conditions) .
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Yield Optimization: Vary reaction temperature (60–80°C) and catalyst loading (e.g., 5–10% Pd/C for hydrogenation steps). Monitor progress with TLC or HPLC .

Advanced Question: What experimental strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) for stereoisomers of this compound?

Methodological Answer:

  • Strategy 1: Perform 2D NMR (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between methyl groups and adjacent protons can distinguish axial/equatorial conformers .
  • Strategy 2: Use X-ray crystallography to confirm absolute configuration. Compare experimental data with computed DFT models (e.g., Gaussian or ORCA software).
  • Strategy 3: Chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane/ethanol) to separate enantiomers and validate purity >98% .

Advanced Question: How can the structure-activity relationship (SAR) of this compound derivatives be systematically investigated?

Methodological Answer:

  • Step 1: Synthesize analogs with modifications at the morpholine ring (e.g., replacing methyl groups with ethyl or halogens) or carboxylic acid moiety (e.g., esters, amides).
  • Step 2: Assess biological activity (e.g., enzyme inhibition assays) and correlate with computational docking studies (AutoDock Vina, Schrödinger Suite).
  • Step 3: Compare with structurally similar compounds (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) to evaluate hydrogen-bonding and steric effects .
  • Data Analysis: Use multivariate regression to identify key substituents influencing activity .

Advanced Question: What methodologies are effective in studying the reaction mechanisms of this compound in ring-opening or cross-coupling reactions?

Methodological Answer:

  • Mechanistic Probe 1: Isotopic labeling (e.g., deuterated methyl groups) to track bond cleavage/formation via MS or NMR.
  • Mechanistic Probe 2: Kinetic studies under varying temperatures and concentrations to determine rate laws (e.g., pseudo-first-order conditions).
  • Computational Modeling: Transition state analysis using DFT (B3LYP/6-31G*) to identify intermediates and activation energies .
  • In Situ Monitoring: ReactIR or Raman spectroscopy to capture transient species during reactions .

Basic Question: What analytical techniques are most reliable for characterizing the purity and stability of this compound?

Methodological Answer:

  • Purity Assessment:
    • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient; UV detection at 254 nm).
    • Elemental analysis (C, H, N) to verify stoichiometry.
  • Stability Testing:
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
    • pH-dependent stability: Dissolve in buffers (pH 2–12) and track decomposition via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.